molecular formula C16H11ClN4O3S2 B11993098 2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11993098
M. Wt: 406.9 g/mol
InChI Key: VZCFYSMPNLKYLE-QGMBQPNBSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Thiosemicarbazide Formation: The benzothiazole derivative is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate.

    Condensation Reaction: The final step involves the condensation of the thiosemicarbazone intermediate with 5-chloro-2-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide involves several molecular targets and pathways:

    Antimicrobial Activity: The compound is believed to inhibit microbial growth by interfering with essential enzymes and cellular processes. It may bind to bacterial DNA or proteins, disrupting replication and transcription.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-bromo-2-nitrophenyl)methylidene]acetohydrazide
  • **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-fluoro-2-nitrophenyl)methylidene]acetohydrazide
  • **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-methyl-2-nitrophenyl)methylidene]acetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C16H11ClN4O3S2

Molecular Weight

406.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11ClN4O3S2/c17-11-5-6-13(21(23)24)10(7-11)8-18-20-15(22)9-25-16-19-12-3-1-2-4-14(12)26-16/h1-8H,9H2,(H,20,22)/b18-8+

InChI Key

VZCFYSMPNLKYLE-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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